molecular formula C12H14N2O B1524608 N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine CAS No. 43214-86-4

N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine

Cat. No. B1524608
CAS RN: 43214-86-4
M. Wt: 202.25 g/mol
InChI Key: YCMCQEQXYXBUEJ-UHFFFAOYSA-N
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Description

N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine, also known as BIM-5, is a synthetic compound that is used in a variety of scientific research applications. BIM-5 is an isoxazole derivative, and it has a variety of unique properties that make it useful in laboratory experiments.

Scientific Research Applications

Corrosion Inhibition

N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine-related compounds have been studied for their corrosion inhibition properties. For instance, amino acid compounds were evaluated as eco-friendly corrosion inhibitors for steel in acidic solutions. These studies reveal that such compounds can effectively inhibit corrosion, with their adsorption on metal surfaces following Langmuir adsorption isotherm models. The effectiveness of these inhibitors was confirmed through various techniques including potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), scanning electron microscopy (SEM), and atomic force microscopy (AFM) (Yadav, Sarkar, & Purkait, 2015).

Antimicrobial Activity

Derivatives of N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine have shown promising antimicrobial activities. Research into novel oxadiazole derivatives from benzimidazole, for example, has led to the synthesis of compounds with potential antimicrobial effects. These synthesized analogues demonstrate the capability to serve as the basis for new antimicrobial agents, showcasing the broad applicability of N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine derivatives in combating various bacterial and fungal infections (Vishwanathan & Gurupadayya, 2014).

Synthesis of Novel Compounds

The synthesis of novel compounds using N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine as a precursor has been extensively researched. One-pot synthesis methods have been developed to create new cytotoxic agents targeting cancer cell lines. These compounds demonstrate significant potential in cancer treatment, with some exhibiting comparable or superior activity to established drugs like doxorubicin against specific cancer cell lines (Ramazani et al., 2014).

Molecular Structure and Design

N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine derivatives have been used in the design and synthesis of complexes with interesting biological activities. Studies have focused on creating compounds with potential applications in antimicrobial therapy and catalysis, elucidating the versatility and utility of these molecules in various scientific fields. These studies often involve detailed characterization of molecular structures, demonstrating the role of N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine derivatives in advancing our understanding of molecular design principles (al-Hakimi et al., 2020).

properties

IUPAC Name

N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-10-7-12(15-14-10)9-13-8-11-5-3-2-4-6-11/h2-7,13H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMCQEQXYXBUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697847
Record name N-Benzyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine

CAS RN

43214-86-4
Record name N-Benzyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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